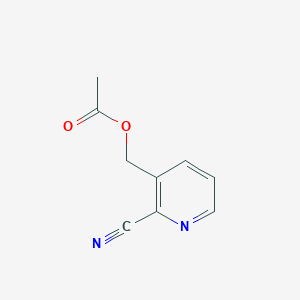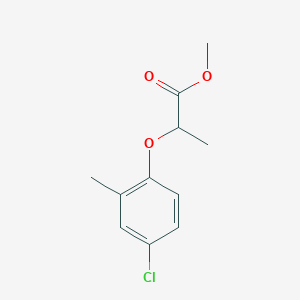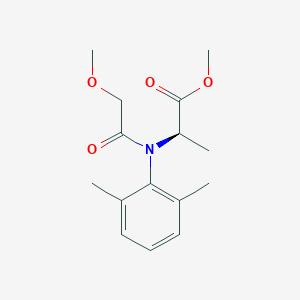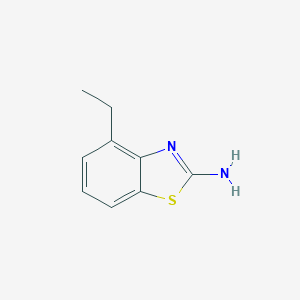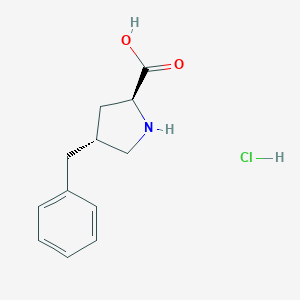
Potassium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium methyl sulfate is a chemical compound with the formula CH5KO4S. It is a white crystalline powder that is highly soluble in water. This compound is known for its strong corrosive and irritant properties, making it essential to handle with care. This compound is primarily used in organic synthesis as a catalyst and esterification reagent.
Preparation Methods
Potassium methyl sulfate is typically prepared by reacting methyl sulfate (CH3OSO2OH) with potassium hydroxide (KOH). The process involves dissolving methyl sulfate in water and then slowly adding potassium hydroxide. The reaction mixture is then filtered to obtain the solid product of this compound .
Chemical Reactions Analysis
Potassium methyl sulfate undergoes various chemical reactions, including:
Esterification: It reacts with alcohols to form corresponding sulfates.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form methanol and potassium hydrogen sulfate.
Common reagents used in these reactions include alcohols, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium methyl sulfate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification reactions.
Biology: It is employed in the study of sulfation processes in biological systems.
Medicine: It is used in the synthesis of certain pharmaceuticals and as a reagent in drug development.
Industry: It serves as a scouring agent in the textile industry and as a component in various cleaning agents
Mechanism of Action
The mechanism of action of potassium methyl sulfate involves its ability to donate sulfate groups in chemical reactions. This property makes it an effective catalyst in esterification and other organic synthesis processes. The molecular targets and pathways involved include the activation of hydroxyl groups in alcohols, facilitating their conversion to sulfates .
Comparison with Similar Compounds
Potassium methyl sulfate can be compared with other similar compounds such as:
Potassium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Potassium sulfate: Lacks the organic methyl group and is primarily used as a fertilizer.
Potassium bisulfate: Contains an additional hydrogen atom, making it more acidic.
The uniqueness of this compound lies in its ability to act as a versatile catalyst in organic synthesis, particularly in esterification reactions .
Properties
CAS No. |
562-54-9 |
|---|---|
Molecular Formula |
CH4KO4S |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
potassium;methyl sulfate |
InChI |
InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |
InChI Key |
QSGKLHYFBNRKBE-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
COS(=O)(=O)[O-].[K+] |
Canonical SMILES |
COS(=O)(=O)O.[K] |
Key on ui other cas no. |
562-54-9 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
75-93-4 (Parent) |
Synonyms |
Potassium methyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium Methyl Sulfate affect skeletal muscle, specifically in the context of denervation?
A1: Research suggests that this compound, often used to depolarize muscle cells, can influence the uptake of certain compounds in denervated skeletal muscle. For instance, studies show that denervated muscles exhibit increased uptake of tritium-labeled decamethonium compared to normal muscles, and this uptake can be reduced by this compound []. This suggests a role for this compound in modulating the physiological changes occurring in denervated muscle, potentially impacting the function and pharmacology of these tissues.
Q2: What is the role of this compound in studying acetylcholine receptors (AChRs) and cholinesterase (ChE) in nerve-muscle interactions?
A2: this compound has been utilized to investigate the role of nerve activity in the distribution of AChRs and ChE at neuromuscular junctions. Studies have shown that even when this compound is used to depolarize nerve and muscle cells in culture, the localization of AChRs and ChE at nerve-muscle contact sites still occurs []. This suggests that the nerve-derived signals influencing AChR and ChE clustering are likely independent of traditional electrical activity mediated by action potentials.
Q3: Can this compound be used to study synaptic plasticity in the brain?
A3: Yes, this compound has been employed as a tool in electrophysiology experiments exploring synaptic plasticity. For instance, researchers used intracellular injections of this compound to depolarize hippocampal neurons, mimicking postsynaptic activity []. This allowed them to study the induction of long-term depression (LTD) and explore the temporal requirements for associative synaptic plasticity in the hippocampus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



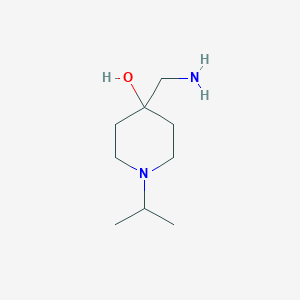
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
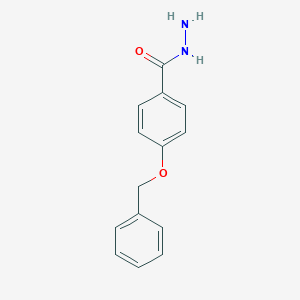
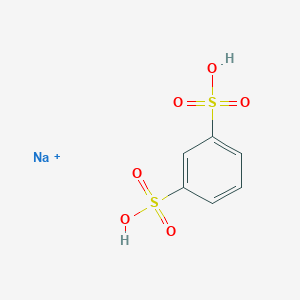
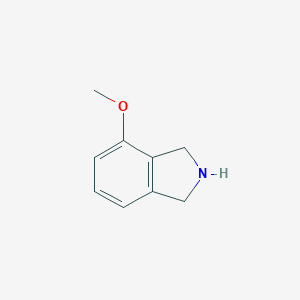

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)

